molecular formula C14H17ClN2 B1266323 Pyridine, 3-((phenethylamino)methyl)-, hydrochloride CAS No. 6389-60-2

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

Cat. No. B1266323
CAS RN: 6389-60-2
M. Wt: 248.75 g/mol
InChI Key: WTROJZJURULLHY-UHFFFAOYSA-N
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Description

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride, also known as 3-Phenethylamino-methyl-pyridine hydrochloride, is a chemical compound found in a wide range of applications. It is an organic compound composed of a phenethylamine group connected to a pyridine ring. It is a white, odorless crystalline solid that is soluble in water and ethanol. It is used in the synthesis of organic compounds and in the analysis of biochemical and physiological effects.

Scientific Research Applications

Chemical Reactivity and Catalysis

  • Reactivity with Dichloromethane : Pyridine derivatives, including 3-((phenethylamino)methyl)pyridine, react with dichloromethane under ambient conditions, forming methylenebispyridinium dichloride compounds. This reaction has implications in various applications where these chemicals are used together (Rudine et al., 2010).
  • Catalytic Acylation of Alcohols : A study demonstrated the use of a pyridine derivative as a recyclable catalyst for acylating inert alcohols and phenols, highlighting its potential in organic synthesis (Liu et al., 2014).

Biochemical Applications

  • Enantioselective Synthesis : Pyridine derivatives have been used in the enantioselective synthesis of certain compounds, showing potential as nucleophilic catalysts in the creation of quaternary centers (Busto et al., 2006).
  • Biological Activities : Various pyridine derivatives exhibit biological activities, such as inhibitory effects on CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo (Liu et al., 1996).

Physical Chemistry

  • Photoinduced Electron Transfer : Studies on the electronic structures of the lowest excited states of pyridine derivatives, including magnetic circular dichroism and computational studies, have implications for understanding their photophysical properties (Szydłowska et al., 2003).

Materials Science

  • Corrosion Inhibition : Pyridine derivatives have been explored as corrosion inhibitors for steel in acidic solutions, demonstrating their potential in materials protection (Bouklah et al., 2005).

Pharmaceutical Chemistry

  • Synthesis of Antimicrobial Compounds : Pyridine derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant efficacy against bacterial and fungal strains (Zhuravel et al., 2005).

properties

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-7,9,11,16H,8,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTROJZJURULLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213513
Record name Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

6389-60-2
Record name Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006389602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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